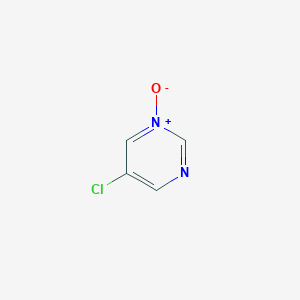

5-Chloro-1-oxidopyrimidin-1-ium

Beschreibung

5-Chloro-1-oxidopyrimidin-1-ium is a pyrimidine derivative characterized by a chlorine substituent at position 5 and an oxidized oxygen atom at position 1, forming a cationic species. While the free cation is rarely isolated, its hydrochloride salt, 5-Chloropyrimidin-2(1H)-one hydrochloride (CAS 42748-90-3), is a stable and commercially available form. This compound has the molecular formula C₄H₄Cl₂N₂O and is typically supplied at 95% purity in quantities of 1g, 5g, or 25g . Pyrimidine derivatives like this are critical intermediates in pharmaceutical synthesis, particularly for antiviral and anticancer agents, due to their ability to mimic nucleobases in biological systems.

The structural features of this compound include:

- Heterocyclic pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

- Electron-withdrawing substituents: The chlorine atom at position 5 enhances electrophilic reactivity, while the oxidized oxygen at position 1 stabilizes the cationic charge.

Eigenschaften

CAS-Nummer |

114969-48-1 |

|---|---|

Molekularformel |

C4H3ClN2O |

Molekulargewicht |

130.53 g/mol |

IUPAC-Name |

5-chloro-1-oxidopyrimidin-1-ium |

InChI |

InChI=1S/C4H3ClN2O/c5-4-1-6-3-7(8)2-4/h1-3H |

InChI-Schlüssel |

INXWHMGZXUDBEU-UHFFFAOYSA-N |

SMILES |

C1=C(C=[N+](C=N1)[O-])Cl |

Kanonische SMILES |

C1=C(C=[N+](C=N1)[O-])Cl |

Synonyme |

Pyrimidine, 5-chloro-, 1-oxide (9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloropyrimidine 1-oxide typically involves the N-oxidation of 5-chloropyrimidine. One common method is the reaction of 5-chloropyrimidine with hydrogen peroxide in the presence of a catalyst such as acetic acid or a metal catalyst like cobalt chromite (CoCr2O4). The reaction is usually carried out in an ethanol solution at a controlled temperature of around 50°C to achieve high yields .

Industrial Production Methods: Industrial production of 5-Chloropyrimidine 1-oxide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with minimal by-products. The choice of catalysts and solvents is crucial to maximize yield and purity while minimizing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Chloropyrimidine 1-oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or even remove it entirely.

Substitution: The chlorine atom at position 5 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peroxyacids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed:

Oxidation: Higher oxidized pyrimidine derivatives.

Reduction: 5-Hydroxypyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-Chloropyrimidine 1-oxide has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 5-Chloropyrimidine 1-oxide involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Heterocyclic Core

- Pyrimidine vs. Pyrrolopyridine : The pyrimidine core in this compound is planar and aromatic, facilitating π-stacking interactions in biological targets. In contrast, the pyrrolopyridine system introduces a five-membered pyrrole ring fused to pyridine, creating a bicyclic structure with enhanced conformational flexibility .

Substituent Effects

- Electrophilic Reactivity: The chlorine atom in both compounds directs electrophilic substitution.

- Charge Distribution : The oxidized oxygen in this compound generates a cationic charge, enhancing solubility in polar solvents. The pyrrolopyridine derivative lacks such ionization, relying on halogen bonding for solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.